2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin

Description

Structural Classification Within Polyhalogenated Dibenzodioxins

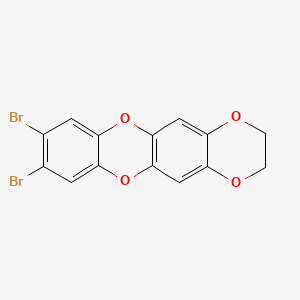

This compound belongs to the broader family of polyhalogenated dibenzo-p-dioxins, compounds characterized by their distinctive tricyclic aromatic structure containing two benzene rings connected by a central dioxin ring system. The molecular formula C₁₄H₈Br₂O₄ indicates the presence of two bromine atoms incorporated into the aromatic framework, with a molecular weight of 400.02 daltons. This compound represents a specific congener within the polybrominated dibenzo-p-dioxin family, which encompasses a total of 75 possible structural variants depending on the number and position of bromine substituents.

The structural classification of this compound places it within the category of tetrahalogenated dibenzodioxins, as evidenced by its substitution pattern. The dibenzodioxin core structure consists of two benzene rings fused to a central 1,4-dioxin ring, creating a planar aromatic system that exhibits remarkable chemical stability. The specific positioning of bromine atoms at the 2,3-positions on one benzene ring creates a unique congener with distinct physicochemical properties compared to other positional isomers.

Physical property data for this compound reveals characteristics typical of highly halogenated aromatic compounds. The compound exhibits a density of 1.909 g/cm³, indicating substantial molecular packing due to the presence of heavy bromine atoms. The boiling point of 459.2°C at 760 mmHg demonstrates the compound's thermal stability and low volatility, characteristics that contribute to its environmental persistence. The logarithmic partition coefficient (LogP) value of 5.97380 indicates extremely high lipophilicity, suggesting strong potential for bioaccumulation in fatty tissues.

| Property | Value | Units | Source |

|---|---|---|---|

| Molecular Formula | C₁₄H₈Br₂O₄ | - | |

| Molecular Weight | 400.02 | g/mol | |

| Density | 1.909 | g/cm³ | |

| Boiling Point | 459.2 | °C at 760 mmHg | |

| Flash Point | 191.2 | °C | |

| LogP | 5.97380 | - |

The compound's classification within the polyhalogenated dibenzodioxin family is further supported by its structural similarity to well-characterized polychlorinated dibenzo-p-dioxins. Research has demonstrated that polybrominated dibenzo-p-dioxins share fundamental structural features with their chlorinated analogs, including planar aromatic geometry and similar electronic properties that influence their environmental behavior and biological activity. The World Health Organization and United Nations Environment Programme expert consultations have recognized that brominated dibenzo-p-dioxins exhibit comparable mechanisms of action to polychlorinated dibenzo-p-dioxins, involving binding to the aryl hydrocarbon receptor and subsequent activation of dioxin-responsive gene expression pathways.

Historical Context of Brominated Dibenzo-p-dioxin Discovery

The historical development of knowledge regarding brominated dibenzo-p-dioxins parallels the evolution of understanding about halogenated aromatic compounds more broadly. The first environmental detection of polybrominated dibenzo-p-dioxins occurred in the early 1990s, marking a significant milestone in the recognition of these compounds as environmental contaminants. This discovery came approximately two decades after the initial identification and characterization of polychlorinated dibenzo-p-dioxins, reflecting the analytical challenges associated with brominated compound detection and the initially limited awareness of brominated flame retardant-related contamination.

The emergence of brominated dibenzo-p-dioxins as compounds of environmental concern is intrinsically linked to the widespread adoption of brominated flame retardants in consumer products and industrial applications. Brominated flame retardants gained popularity due to their effectiveness in reducing fire hazards, leading to their incorporation into building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles. However, the thermal processing and degradation of these brominated materials under various conditions resulted in the unintentional formation of polybrominated dibenzo-p-dioxins as byproducts.

Research conducted throughout the 1990s and 2000s gradually revealed the formation pathways for polybrominated dibenzo-p-dioxins, demonstrating their generation during high-temperature processes involving brominated organic materials. These formation mechanisms mirror those established for polychlorinated dibenzo-p-dioxins, occurring through similar thermal degradation and recombination reactions. The recognition that brominated flame retardants could serve as precursors for dioxin-like compounds represented a significant advancement in understanding the environmental implications of brominated chemical usage.

The analytical methodology for detecting and quantifying polybrominated dibenzo-p-dioxins required substantial development beyond existing techniques for polychlorinated analogs. The higher adsorptivity and lability associated with carbon-bromine bonding necessitated specialized analytical approaches, contributing to the delayed recognition of these compounds compared to their chlorinated counterparts. This analytical complexity initially limited research capabilities and contributed to the more gradual accumulation of data regarding brominated dibenzo-p-dioxin occurrence and properties.

Positional Isomerism and Congener-Specific Significance

The significance of positional isomerism in this compound becomes apparent when considering the broader family of polybrominated dibenzo-p-dioxins, which comprises 75 possible congeners depending on the number and arrangement of bromine substituents. Each positional isomer exhibits distinct physicochemical properties, environmental behavior, and biological activity, making congener-specific identification and quantification essential for accurate environmental and health risk assessment.

The 2,3-substitution pattern in this compound creates a unique electronic environment within the aromatic system, influencing both chemical reactivity and molecular interactions. The positioning of bromine atoms adjacent to each other on the same benzene ring creates steric and electronic effects that differentiate this congener from alternative substitution patterns. This specific arrangement affects properties such as molecular stability, metabolic susceptibility, and receptor binding affinity.

Research on structure-activity relationships within the polybrominated dibenzo-p-dioxin family has revealed that specific substitution patterns, particularly those involving 2,3,7,8-positions, exhibit enhanced biological activity compared to other positional isomers. While this compound does not follow the classical 2,3,7,8-substitution pattern associated with the most potent dioxin-like compounds, its specific structural configuration nonetheless influences its environmental fate and potential biological effects.

The congener-specific significance of positional isomerism extends to analytical considerations, as different isomers require distinct separation and identification techniques. Gas chromatographic retention indices vary significantly among positional isomers, necessitating careful analytical method development for accurate congener-specific quantification. The retention index data for related brominated and bromochlorinated dibenzo-p-dioxins demonstrates the analytical complexity required for congener-specific analysis in environmental samples.

Environmental occurrence patterns also exhibit congener-specific variations, with different positional isomers showing distinct distribution profiles in various environmental matrices. Studies of polybrominated dibenzo-p-dioxin occurrence in marine environments, sediments, and biological tissues have revealed that congener patterns often reflect specific source contributions and transformation processes. The relative abundance of different positional isomers provides valuable information about formation mechanisms and environmental fate processes.

| Congener Type | Number of Possible Isomers | Relative Environmental Occurrence | Analytical Complexity |

|---|---|---|---|

| Monobrominated | 4 | Low | Moderate |

| Dibrominated | 10 | Variable | High |

| Tribrominated | 14 | Moderate | High |

| Tetrabrominated | 22 | Higher | Very High |

The significance of congener-specific analysis becomes particularly important when considering the environmental transformation processes that can alter the relative abundance of different positional isomers over time. Photochemical degradation, microbial metabolism, and thermal processes can selectively affect certain congeners while leaving others relatively unchanged. These selective transformation processes mean that environmental congener patterns may differ substantially from source emission patterns, complicating source identification and risk assessment efforts.

Properties

IUPAC Name |

8,9-dibromo-2,3-dihydro-[1,4]dioxino[2,3-b]oxanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2O4/c15-7-3-11-12(4-8(7)16)20-14-6-10-9(5-13(14)19-11)17-1-2-18-10/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHIJYSGTZHAVKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC3=C(C=C2O1)OC4=CC(=C(C=C4O3)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649856 | |

| Record name | 8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782471-80-1 | |

| Record name | 8,9-Dibromo-2,3-dihydro[1,4]dioxino[2,3-b]oxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Catechols with Halobenzenes

This method is considered one of the most convenient and effective for preparing halogenated dibenzo-p-dioxins, including brominated derivatives. The process involves the nucleophilic aromatic substitution reaction between catechol or its salts and halogenated benzenes under reflux in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone.

- The reaction proceeds via an SN2 aromatic substitution mechanism, where the catechol acts as a nucleophile attacking the halogenated benzene, leading to the formation of a diphenoxy intermediate (predioxin), which subsequently cyclizes to form the dibenzo-p-dioxin ring system.

- The presence of electron-withdrawing groups on the halobenzene enhances the reaction yield by facilitating the leaving group departure.

- For brominated derivatives, dibromobenzene or brominated chlorobenzenes can be used as substrates. The substitution pattern and reaction conditions are optimized to favor the formation of the 2,3-dibromo substitution pattern on the dibenzo-p-dioxin core.

Yields for such condensations typically range from 40% to 66%, depending on the halogen substituents and reaction conditions.

Self-Condensation of Diphenyl Ethers

Another approach involves the self-condensation of diphenyl ethers or ortho-hydroxyphenyl phenyl ethers under acidic or basic conditions, often in the presence of phosphorus reagents or oxidizing agents.

- For example, heating diphenyl ethers containing ortho-hydroxy and bromine substituents in hydrobromic acid with phosphorus can induce cyclization to form the dibenzo-p-dioxin ring with bromine atoms at the 2 and 3 positions.

- Potassium salts of halogenated phenols can also be pyrolyzed or heated to induce condensation and ring closure, yielding halogenated dibenzo-p-dioxins.

- This method is more suitable for preparing polyhalogenated derivatives and can be adapted for brominated compounds by selecting appropriate brominated phenol precursors.

Pyrolysis of Perhalogenated Phenols

Pyrolysis of perhalogenated phenols, including brominated phenols, at elevated temperatures can lead to the formation of halogenated dibenzo-p-dioxins via radical mechanisms.

- This method involves the generation of phenoxy radicals that couple and cyclize to form the dibenzo-p-dioxin framework.

- Octabromo- and hexabromo-dibenzo-p-dioxins have been synthesized using this approach, indicating its applicability to brominated derivatives.

- However, this method may produce mixtures and requires careful control of conditions to obtain the desired 2,3-dibromo substitution pattern.

| Method | Key Reagents/Conditions | Solvents | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Condensation of catechols with halobenzenes | Catechol disodium salt + dibromobenzene or brominated chlorobenzenes; reflux | DMSO, DMF, acetone | 40–66 | Electron-withdrawing groups improve yield; mild conditions |

| Self-condensation of diphenyl ethers | Diphenyl ethers with ortho-OH and Br groups; hydrobromic acid + phosphorus | Acidic medium | Variable | Suitable for polyhalogenated derivatives; requires heating |

| Pyrolysis of perhalogenated phenols | Brominated phenols heated at high temperature | None (thermal) | Variable | Radical mechanism; may yield mixtures |

- The condensation of catechol with dibromobenzene derivatives under optimized conditions yields 2,3-dibromo-7,8-dihydrodioxino-dibenzodioxin with high regioselectivity and purity, suitable for analytical standards and research applications.

- Spectroscopic characterization (NMR, IR) confirms the formation of the dibenzo-p-dioxin ring and the presence of bromine substituents at the 2 and 3 positions.

- The reaction mechanism involves the formation of a Meisenheimer complex intermediate, followed by intramolecular cyclization and elimination of leaving groups, consistent with nucleophilic aromatic substitution pathways.

- The use of potassium salts of catechol enhances nucleophilicity and facilitates the reaction under milder conditions, improving overall yield and selectivity.

The preparation of this compound is primarily achieved through nucleophilic aromatic substitution reactions involving catechols and brominated benzenes, self-condensation of brominated diphenyl ethers, or pyrolysis of brominated phenols. The condensation of catechols with halobenzenes under reflux in polar aprotic solvents is the most efficient and widely used method, providing good yields and high purity. Reaction conditions such as solvent choice, temperature, and the presence of electron-withdrawing groups significantly influence the yield and selectivity of the product. These methods are supported by detailed mechanistic studies and spectroscopic analyses, ensuring the reliable synthesis of this complex halogenated dibenzo-p-dioxin derivative.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Oxidation: Formation of higher oxidation state compounds with additional oxygen-containing functional groups.

Reduction: Formation of the debrominated compound with hydrogen atoms replacing the bromine atoms.

Scientific Research Applications

Environmental Monitoring

1. Dioxin and Dioxin-like Compound Analysis

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin is utilized in environmental monitoring to assess contamination levels of dioxins and related compounds in various ecosystems. Its presence can indicate pollution from industrial activities, particularly those involving chlorine compounds.

- Case Study : A study evaluating sediment samples from Clam Bay revealed the presence of multiple dioxins, including this compound. The results highlighted the need for ongoing monitoring to protect aquatic life and public health .

| Compound | Concentration (ng/kg dw) |

|---|---|

| This compound | 0.04 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 0.04 |

| OCDD | 151 |

Toxicological Research

2. Aryl Hydrocarbon Receptor Studies

The compound serves as a probe in research investigating the aryl hydrocarbon receptor (AhR), which mediates the toxic effects of dioxins. Studies have demonstrated that variations in ligand affinity between human and mouse AhR can influence toxicological outcomes.

- Research Findings : A study comparing the binding affinities of different species' AhR showed that this compound has a lower affinity for human AhR compared to mouse AhR. This insight is crucial for understanding species-specific responses to dioxins and developing risk assessment models .

Biochemical Applications

3. Pharmacological Investigations

In pharmacology, the compound is explored for its potential effects on cellular mechanisms. Its structural similarity to other dioxins allows researchers to study its impact on gene expression and receptor activation.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin involves its interaction with specific molecular targets in biological systems. The bromine atoms play a crucial role in its reactivity and binding affinity to these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological studies .

Comparison with Similar Compounds

Key Observations :

- Lateral vs. Non-Lateral Substitution: Compounds with halogens in non-lateral positions (e.g., 1,3,7,8-TBDD) exhibit reduced potency due to steric hindrance of AhR binding .

- Mixed Halogenation : Bromine/chlorine combinations (e.g., 2,3-Dibromo-7,8-di-CDD) often exceed the toxicity of fully chlorinated or brominated analogs. For example, its toxicity is 2.5× higher than 2,3,7,8-TCDD .

Environmental and Regulatory Implications

- Persistence: Brominated dioxins, including 2,3-Dibromo-7,8-di-CDD, are persistent organic pollutants (POPs) with bioaccumulation risks, as noted in the Stockholm Convention .

- Risk Assessment : The 2,3,7,8-TCDD equivalence factor (TEF) approach is used to estimate risks of complex mixtures, but mixed halogenated dioxins like 2,3-Dibromo-7,8-di-CDD challenge traditional models due to their elevated potency .

Research Findings and Data Tables

Comparative Toxicity in Wistar Rats

AhR Binding Affinity and Halogenation

- Highest Affinity: 2,3,7,8-Tetrasubstituted > Mixed Halogens > Non-lateral substitution .

- EROD Induction Hierarchy : 2,3-Dibromo-7,8-di-CDD > 2,3,7,8-TBrDD > 2-Bromo-3,7,8-tri-CDD .

Biological Activity

2,3-Dibromo-7,8-dihydrodioxino-dibenzodioxin (CAS No. 782471-80-1) is a complex organic compound that belongs to the class of dibenzo-p-dioxins. This compound is of interest due to its potential biological activity and implications for human health and the environment. Understanding its biological activity is crucial for assessing risks associated with exposure and for potential therapeutic applications.

Chemical Structure

The molecular structure of this compound features a dibenzo-p-dioxin framework with bromine substituents at the 2 and 3 positions. This structural configuration is significant as it influences the compound's interaction with biological systems.

The biological activity of dibenzo-p-dioxins is primarily mediated through the aryl hydrocarbon receptor (AhR). Upon binding to AhR, these compounds can initiate a cascade of biological responses that may lead to various toxicological effects. The binding affinity and subsequent activation of AhR can vary significantly among different dioxin derivatives, including this compound.

Toxicological Profile

Research indicates that compounds similar to this compound exhibit a range of toxic effects on various organisms:

- Aquatic Life: Studies have shown that dioxins can bioaccumulate in aquatic organisms, leading to severe ecological impacts. For instance, salmonid fry are particularly sensitive to dioxin exposure .

- Mammalian Systems: In mammals, exposure to dioxins has been linked to immunotoxicity, reproductive and developmental effects, and increased cancer risk .

Case Studies

- Ecotoxicological Studies: Research has demonstrated that exposure to dioxins can disrupt endocrine functions in fish populations, leading to reproductive failures and population declines .

- Human Health Implications: Epidemiological studies have linked exposure to polychlorinated dibenzo-p-dioxins (PCDDs), including dibromo variants, with increased incidence of cancers and other health issues in exposed populations .

Data Summary

Q & A

Q. How can researchers address reproducibility challenges in toxicity assays involving this compound?

- Answer : Standardize protocols via inter-laboratory validation (e.g., OECD guidelines). Include positive controls (e.g., TCDD for AhR activation) and negative controls (solvent-only). Use blinded data analysis to minimize bias. Publish raw datasets in repositories like Figshare for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.